molecular formula C10H19NO2 B2370884 Ethyl 2-(4-methylpiperidin-3-yl)acetate CAS No. 2113698-91-0

Ethyl 2-(4-methylpiperidin-3-yl)acetate

Cat. No.: B2370884
CAS No.: 2113698-91-0
M. Wt: 185.267
InChI Key: QCSJKYZHGZVFTF-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methylpiperidin-3-yl)acetate is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.27 g/mol. It belongs to the class of piperidine derivatives, which are known for their significant role in the pharmaceutical industry due to their presence in various drugs and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-methylpiperidin-3-yl)acetate typically involves the reaction of 4-methylpiperidine with ethyl bromoacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the piperidine ring attacks the electrophilic carbon of the ethyl bromoacetate, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methylpiperidin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 2-(4-methylpiperidin-3-yl)acetate has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: The compound can be used in studies involving piperidine-based biological activity.

    Medicine: It serves as a precursor for the development of pharmaceuticals targeting neurological and psychiatric disorders.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-methylpiperidin-3-yl)acetate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate: Another ester derivative with a different core structure.

    Ethyl 2-(3-(6-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate: Similar ester functionality but with a pyrimidine core.

Uniqueness

Ethyl 2-(4-methylpiperidin-3-yl)acetate is unique due to its specific piperidine ring structure, which imparts distinct chemical and biological properties. This makes it valuable in the synthesis of pharmaceuticals and other bioactive compounds .

Properties

IUPAC Name

ethyl 2-(4-methylpiperidin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-3-13-10(12)6-9-7-11-5-4-8(9)2/h8-9,11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSJKYZHGZVFTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CNCCC1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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